2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
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Description
2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a useful research compound. Its molecular formula is C13H10ClN3O2S and its molecular weight is 307.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
The chemical compound 2-(4-chlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione has been involved in various synthesis and structural studies:
Heterocyclic Synthesis : It's used in the synthesis of heterocyclic compounds. For instance, 1-chlorobenzyl isocyanates, closely related to the compound , react with other substrates to form heterocyclic structures. This process is significant for creating various pharmaceutical compounds (Vovk, Sukach, & Dorokhov, 2007).
Nucleoside and Nucleotide Synthesis : The compound is utilized in the synthesis of nucleosides and nucleotides, which are fundamental building blocks of DNA and RNA. This synthesis is essential for developing antiviral drugs and understanding biological processes (Kim et al., 1978).
Molecular Structure Characterization : Studies involving derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, a compound structurally related to 2-(4-chlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione, focus on optimizing synthesis methods and characterizing the molecular structure through various spectroscopic techniques (Hwang et al., 2017).
Crystallography and Biological Screening : The compound has been the subject of crystallographic studies to understand its structure better. Additionally, initial biological screening has been performed to identify potential biological activities (Mieczkowski et al., 2017).
Design and Synthesis of Novel Tricycles : The compound is used in the development of novel tricycles based on certain thiazin structures. These efforts aim to integrate privileged structures into one skeleton for potential pharmaceutical applications (Li et al., 2007).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-11-7-5-10(6-8-11)9-17-16-15-12-3-1-2-4-13(12)20(17,18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMPHTYABLLWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.